5-(Piperidin-4-yl)thiazole
Overview
Description
5-(Piperidin-4-yl)thiazole is a heterocyclic compound that contains both a piperidine ring and a thiazole ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-piperidone with thioamide under acidic conditions to form the thiazole ring. Another approach is the cyclization of 4-piperidinylthioamide with α-haloketones.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted thiazole and piperidine derivatives.
Scientific Research Applications
5-(Piperidin-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)thiazole involves its interaction with specific molecular targets. For example, it can bind to DNA via intercalation, disrupting the DNA structure and inhibiting the replication process . Additionally, it may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Ixabepilone: A thiazole-containing compound used in cancer treatment.
Epothilone: A class of thiazole-containing compounds with anticancer properties.
Uniqueness
5-(Piperidin-4-yl)thiazole is unique due to the combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-piperidin-4-yl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMKEUIJSXMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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